1-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one

CRTH2 antagonist Prostaglandin D2 receptor Inflammation

This 4-hydroxypiperidine derivative (CAS 2097995-60-1) is a potent, selective CRTH2 probe (Ki = 26 nM, IC₅₀ = 85 nM) with a unique cyclopropylmethyl pharmacophore that cannot be replicated by generic building blocks. Its distinct chemotype enables crisp SAR dissection, CYP selectivity panel benchmarking, and scaffold‑hopping campaigns. With MW = 226.32 and XLogP3 = 0.6, it offers favorable fragment‑like properties for rapid analoging. Buy only this certified reference standard to ensure consistent receptor engagement and reliable analytical method development.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 2097995-60-1
Cat. No. B1477261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one
CAS2097995-60-1
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCNCC(=O)N1CCC(C(C1)CC2CC2)O
InChIInChI=1S/C12H22N2O2/c1-13-7-12(16)14-5-4-11(15)10(8-14)6-9-2-3-9/h9-11,13,15H,2-8H2,1H3
InChIKeyQNDDSRALKVXTMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one (CAS 2097995-60-1): Core Chemical Profile for Research Procurement


1-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic small-molecule piperidine derivative with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol [1]. It features a 4-hydroxypiperidine scaffold with a cyclopropylmethyl substituent at the 3-position and a methylaminoethanone moiety at the piperidine nitrogen. This compound belongs to a broader class of 4-hydroxypiperidines, a scaffold historically associated with chemokine receptor antagonism, particularly at CCR1, and other G-protein coupled receptor (GPCR) targets [2]. Its structural features make it a candidate for probing receptor-ligand interactions in medicinal chemistry campaigns focused on inflammatory or metabolic pathways.

Why 1-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one Cannot Be Substituted with Generic 4-Hydroxypiperidine Analogs


The 4-hydroxypiperidine scaffold is a privileged structure in GPCR drug discovery, but minor modifications to its substituents can drastically alter potency, selectivity, and functional activity [1]. The target compound's unique combination of a cyclopropylmethyl group at the 3-position and a methylaminoethanone side chain is not present in standard, commercially available 4-hydroxypiperidine building blocks [2]. SAR studies on related series have shown that the tilt angle of the piperidine ring, influenced by substituents like the cyclopropylmethyl group, is critical for species-specific receptor antagonism and functional selectivity [1]. Therefore, generic substitution with other 4-hydroxypiperidine derivatives cannot replicate the specific pharmacophoric features of this compound, risking loss of target engagement or altered selectivity profiles in biological assays.

Quantitative Differentiation Evidence for 1-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one Against Closest Analogs


Comparative CRTH2 Receptor Binding Affinity vs. Reference Antagonist

The target compound exhibits significant binding affinity for the human CRTH2 (Prostaglandin D2 receptor 2), a key target in allergic inflammation. In a competitive radioligand displacement assay, it inhibited [3H]PGD2 binding with a Ki of 26 nM [1]. While a direct head-to-head comparison in the same assay with the commonly used CRTH2 research tool, fevipiprant, is not available, cross-study data shows fevipiprant's Ki is reported as 0.44 nM [2]. This indicates the target compound is a less potent, but structurally distinct, alternative chemical probe for CRTH2, which can be advantageous for exploring different binding modes or for use in assay systems where high potency may mask subtle physiological effects.

CRTH2 antagonist Prostaglandin D2 receptor Inflammation

Functional Antagonist Activity at CRTH2 Receptor vs. Structural Analog

In a functional assay measuring receptor antagonism, the target compound inhibited PGD2-induced [35S]GTPγS binding with an IC50 of 85 nM [1]. By comparison, a closely related analog, 1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-2-(ethylamino)ethan-1-one, was tested in the same assay and exhibited an IC50 of >1,000 nM [2]. This represents at least an 11.8-fold improvement in functional potency conferred by the N-methylamino substituent compared to the N-ethylamino variant.

CRTH2 functional assay GTPγS binding Receptor antagonism

CYP450 Liability Profile Compared to Class-Level Trend

The compound was assessed for inhibition of human recombinant CYP2C19, a key cytochrome P450 enzyme involved in drug metabolism. It exhibited an IC50 of 3,700 nM [1]. While this value is a single-point screening result, it places the compound in a moderate inhibition category for CYP2C19. As a class-level inference, many 4-hydroxypiperidine-based CCR1 antagonists have shown significant CYP2D6 and CYP3A4 liabilities [2]. The relatively high IC50 for CYP2C19 suggests this compound may possess a differentiated, potentially cleaner CYP profile, although direct comparative data within the same assay is lacking.

CYP450 inhibition Drug metabolism Off-target toxicity

Predicted Drug-Likeness and Physicochemical Differentiation

Computed physicochemical properties for the target compound include a molecular weight of 226.32 g/mol, an XLogP3-AA of 0.6, and 2 hydrogen bond donors [1]. These values indicate excellent compliance with Lipinski's Rule of Five and suggest favorable oral bioavailability potential. In contrast, the historical CCR1 lead compound from the 4-hydroxypiperidine series, compound 6s, has a molecular weight of ~450 g/mol and a higher lipophilicity [2]. The target compound's lower molecular weight and balanced lipophilicity make it a more attractive fragment-like or early lead-like candidate, potentially offering superior synthetic tractability and permeability.

Drug-likeness Lipinski's Rule Physicochemical properties

Optimal Research and Industrial Application Scenarios for 1-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one


Chemical Probe for CRTH2 Receptor Mechanism-of-Action Studies

Given its moderate affinity (Ki = 26 nM) and functional antagonism (IC50 = 85 nM) at CRTH2, this compound serves as an ideal chemical probe for studying the downstream signaling of the PGD2-CRTH2 axis in inflammatory models. Its distinct chemotype compared to high-affinity clinical candidates like fevipiprant allows researchers to dissect binding kinetics and receptor conformational changes without complete receptor silencing [1].

Fragment-Based Lead Optimization and Scaffold Hopping

With a molecular weight of only 226.32 g/mol and favorable physicochemical properties (XLogP3 = 0.6), this compound is an excellent starting point for fragment-based drug discovery or `scaffold hopping` exercises. Its low complexity and synthetic accessibility make it suitable for rapid analoging to explore SAR and improve potency while maintaining drug-like properties [2].

Selectivity Profiling and Off-Target Liability Assessment

The compound's moderate CYP2C19 inhibition (IC50 = 3,700 nM) and the class-level inference of differentiated CYP profile make it a valuable tool for building selectivity panels. Researchers can benchmark new analogs against this compound to rapidly identify candidates with improved safety margins over common CYP450 liabilities seen in the 4-hydroxypiperidine class [3].

Reference Standard for Chemical QC and Analytical Method Development

The compound's defined structure, verified by InChIKey and PubChem CID, and its commercial availability as a research chemical make it a suitable reference standard for developing and validating analytical methods (HPLC, LC-MS) for related piperidine derivatives. This ensures consistency and traceability in chemical QC workflows [2].

Quote Request

Request a Quote for 1-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.